2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
Overview
Description
The compound “2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a phenyl group, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the phenyl group would likely contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The acetamide group, for example, could undergo hydrolysis to form an amine and a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability, solubility, and reactivity .
Scientific Research Applications
Synthesis and Anticancer Activity : Research on derivatives similar to the compound of interest has focused on synthesizing and evaluating their anticancer properties. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against human lung adenocarcinoma cells highlighted potential selective cytotoxicity, suggesting a pathway for developing new anticancer agents (Evren et al., 2019).
Antimicrobial Applications : Another area of interest is the synthesis of triazole and phthalazine derivatives for antimicrobial activities. Compounds synthesized from related structures have shown inhibition activity against cancer cell lines and potential as antimicrobial agents, providing a foundation for further research into similar compounds for treating infections (Kumar et al., 2019).
Herbicide Development : The compound is also related to research in agricultural sciences, particularly in the development of herbicides. A composite list of herbicides includes related chloroacetamide and triazole derivatives, indicating the potential use of such compounds in creating effective herbicidal formulations (Weed Science, 1985).
NMR Studies and Structural Elucidation : Detailed NMR studies on novel derivatives containing similar moieties to the compound have been conducted to ascertain their structure and potential applications. These studies are crucial for understanding the compound's chemical behavior and potential for further modification (Li Ying-jun, 2012).
Mechanism of Action
Target of action
Many compounds containing the indole nucleus, which is similar to the 1H-1,2,4-triazol-3-yl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the given compound.
Mode of action
The mode of action would depend on the specific targets that the compound interacts with. For instance, if the compound targets enzymes, it could inhibit their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound has antiviral activity, it could prevent viral replication within cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)5-10(7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYLJYECNIIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145897 | |
Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-82-7 | |
Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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